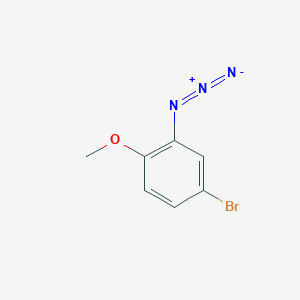
2-Azido-4-bromo-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-4-bromo-1-methoxybenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃), a bromine atom, and a methoxy group (-OCH₃) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-bromo-1-methoxybenzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction. The process begins with the bromination of 1-methoxybenzene to form 4-bromo-1-methoxybenzene. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide (NaN₃) to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: bromination followed by azidation. Reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-bromo-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Alkynes in the presence of a copper catalyst (Cu(I)).
Major Products Formed
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Reduction: 2-Amino-4-bromo-1-methoxybenzene.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
2-Azido-4-bromo-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a precursor for labeling biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Azido-4-bromo-1-methoxybenzene involves its reactivity due to the presence of the azido group. The azido group is highly nucleophilic and can readily participate in substitution and cycloaddition reactions. The bromine atom can also undergo substitution reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-4-chlorobenzene
- 2-Azido-4-fluorobenzene
- 2-Azido-4-iodobenzene
Uniqueness
2-Azido-4-bromo-1-methoxybenzene is unique due to the combination of the azido, bromo, and methoxy groups on the benzene ring. This combination imparts distinct reactivity and allows for a wide range of chemical transformations compared to other similar compounds .
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
2-azido-4-bromo-1-methoxybenzene |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-3-2-5(8)4-6(7)10-11-9/h2-4H,1H3 |
InChI Key |
IFBLZEVRPLEHTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















